molecular formula C19H17FN2OS B2832043 N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 801277-87-2

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide

Cat. No. B2832043
CAS RN: 801277-87-2
M. Wt: 340.42
InChI Key: HVWXJZAKIKUCEN-UHFFFAOYSA-N
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Description

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide, also known as EF-24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. EF-24 belongs to the family of curcumin analogs, which are derivatives of curcumin, a natural compound found in turmeric.

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide have shown promising antibacterial and antifungal activities. N-phenylacetamide derivatives containing 4-arylthiazole moieties were found to be effective against bacteria like Xanthomonas oryzae pv. Oryzae, Xanthomonas axonopodis pv. Citri, and X. oryzae pv. oryzicola, as well as exhibiting nematicidal activity against Meloidogyne incognita. The study highlighted the potential of phenylacetamide derivatives as leads in designing antibacterial agents (Lu et al., 2020).

Antitumor Activity

Derivatives of N-[4-(benzothiazole-2-yl)phenyl]acetamide, a compound closely related to this compound, were synthesized and screened for antitumor activity. The compounds were tested in vitro against a range of human tumor cell lines, and some showed considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).

Antioxidant Activity

Pyrazole-acetamide derivatives have been studied for their antioxidant activity, demonstrating that the ligands and their coordination complexes possess significant activity. This indicates the potential of these compounds, structurally similar to this compound, in applications requiring antioxidant properties (Chkirate et al., 2019).

Enzyme Inhibition

Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, structurally akin to this compound, have been synthesized and evaluated as glutaminase inhibitors. Some analogs were found to retain the potency of BPTES and showed potential in attenuating the growth of human lymphoma B cells in vitro and in mouse models (Shukla et al., 2012).

properties

IUPAC Name

N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2OS/c1-2-13-3-7-15(8-4-13)17-12-24-19(21-17)22-18(23)11-14-5-9-16(20)10-6-14/h3-10,12H,2,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWXJZAKIKUCEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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